2,4-Dimethoxythiophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-9-6-3-4-8(11)7(5-6)10-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHTUELUUNCLRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374351 | |

| Record name | 2,4-Dimethoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18906-37-1 | |

| Record name | 2,4-Dimethoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethoxybenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of 2,4-Dimethoxythiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structure of 2,4-dimethoxythiophenol. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a building block or intermediate in organic synthesis.

Chemical Structure and Identifiers

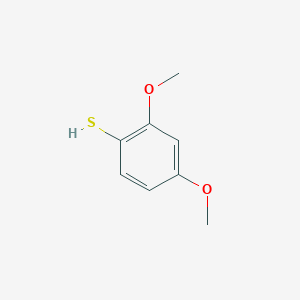

This compound is an aromatic thiol compound characterized by a benzene ring substituted with a thiol group (-SH) at position 1 and two methoxy groups (-OCH₃) at positions 2 and 4.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2,4-dimethoxybenzenethiol[1][2] |

| CAS Number | 18906-37-1[1][3][4] |

| Molecular Formula | C₈H₁₀O₂S[3][4] |

| SMILES | COC1=CC=C(S)C(=C1)OC |

| InChI | InChI=1S/C8H10O2S/c1-9-6-3-4-8(11)7(5-6)10-2/h3-5,11H,1-2H3[1] |

| InChIKey | FZHTUELUUNCLRZ-UHFFFAOYSA-N[1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It should be noted that experimental data for some properties of this specific isomer are limited.

Table 2: Physicochemical Data

| Property | Value | Notes |

| Molecular Weight | 170.23 g/mol [3][4] | |

| Appearance | Clear Liquid[2] | |

| Boiling Point | 159-160 °C at 20 torr[3] | |

| Density | 1.186 g/cm³ at 25 °C[3] | |

| Melting Point | Not available | |

| Solubility | Not available | Expected to be soluble in organic solvents like ethanol, ether, and acetone. |

Experimental Protocols and Spectroscopic Data

A. Synthesis Protocol: Reduction of a Sulfonyl Chloride Precursor

A common and effective method for the synthesis of thiophenols is the reduction of the corresponding benzenesulfonyl chloride.

Workflow for the Synthesis of this compound:

References

2,4-Dimethoxythiophenol CAS number and physical data

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxythiophenol is an organosulfur compound of interest in various chemical and pharmaceutical research domains. Its distinct substitution pattern on the benzene ring, featuring two methoxy groups and a thiol functional group, imparts specific chemical reactivity and potential biological activity. This technical guide provides a comprehensive overview of its core physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential, though currently undocumented, role in biological signaling pathways.

Core Chemical and Physical Data

The fundamental physicochemical properties of this compound (CAS Number: 18906-37-1) are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 18906-37-1 | [1][2] |

| Molecular Formula | C₈H₁₀O₂S | [2] |

| Molecular Weight | 170.23 g/mol | [2] |

| Boiling Point | 159-160 °C at 20 torr91 °C at 0.5 mmHg | [3] |

| Density | 1.186 g/cm³ at 25 °C | [3] |

| Purity | 95% | [1] |

Experimental Protocols: Synthesis of this compound

A plausible and effective method for the synthesis of this compound is the Leuckart thiophenol reaction, which involves the diazotization of the corresponding aniline followed by reaction with a xanthate and subsequent hydrolysis.[4][5][6]

Step 1: Diazotization of 2,4-Dimethoxyaniline

This initial step converts the primary amine of 2,4-dimethoxyaniline into a diazonium salt, a versatile intermediate.

Experimental Workflow:

Caption: Diazotization of 2,4-Dimethoxyaniline.

Detailed Methodology:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,4-dimethoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid (3 equivalents) and water.

-

Cool the resulting solution to 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise from the dropping funnel. The temperature of the reaction mixture should be carefully maintained below 5 °C throughout the addition.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the 2,4-dimethoxybenzenediazonium chloride solution.

Step 2: Formation and Hydrolysis of the Xanthate Intermediate

The diazonium salt is then reacted with a xanthate, followed by hydrolysis to yield the final thiophenol product.

Experimental Workflow:

Caption: Formation and Hydrolysis to Yield this compound.

Detailed Methodology:

-

In a separate reaction vessel, prepare a solution of potassium ethyl xanthate (1.2 equivalents) in water and warm it to 50-60 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the warm xanthate solution. Nitrogen gas will evolve during this process.

-

After the addition is complete, heat the reaction mixture to 70-80 °C for 1-2 hours to ensure the complete decomposition of the intermediate.

-

Cool the mixture and add a solution of sodium hydroxide (3-4 equivalents) to hydrolyze the resulting aryl xanthate. Heat the mixture under reflux for 2-3 hours.

-

After cooling, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the crude this compound.

-

The crude product can be extracted with an organic solvent (e.g., diethyl ether), and the organic layer washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the final product by vacuum distillation.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific research on the biological activities and signaling pathway involvement of this compound. However, studies on structurally related compounds, such as other methoxyphenol derivatives, suggest potential areas of interest for future investigation.

Research on various 2-methoxyphenols has indicated potential antioxidant and anti-inflammatory properties, with some compounds showing inhibitory effects on cyclooxygenase-2 (COX-2) expression.[7] The biological activity of such phenolic compounds is often linked to their ability to scavenge free radicals and modulate inflammatory signaling cascades.

It is important to note that the biological effects of chemical isomers can vary significantly.[8] Therefore, direct experimental evidence is required to ascertain the specific biological profile of this compound.

Hypothetical Signaling Pathway Involvement

Based on the known activities of related phenolic compounds, a hypothetical involvement of this compound in cellular signaling could be postulated. For instance, its potential antioxidant properties might influence redox-sensitive signaling pathways. A simplified, hypothetical representation of such a pathway is presented below.

Caption: Hypothetical Antioxidant-Mediated Anti-inflammatory Pathway.

Disclaimer: This diagram represents a hypothetical pathway based on the activities of structurally similar compounds and is for illustrative purposes only. There is currently no direct experimental evidence to support the involvement of this compound in this or any other specific signaling pathway.

Conclusion

This compound is a readily synthesizable aromatic thiol with well-defined physical properties. While its biological activities remain largely unexplored, the known properties of related compounds suggest that it may hold potential for further investigation in the fields of medicinal chemistry and drug development. The experimental protocols provided herein offer a solid foundation for its synthesis, enabling further research into its chemical and biological characteristics. Future studies are warranted to elucidate its specific interactions with biological systems and to determine its potential as a modulator of cellular signaling pathways.

References

- 1. 18906-37-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. scbt.com [scbt.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. Leuckart Thiophenol Reaction [drugfuture.com]

- 5. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]

- 6. Leuckart Thiophenol Reaction [organic-chemistry.org]

- 7. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dimethoxythiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-Dimethoxythiophenol (CAS No. 18906-37-1).[1] This key intermediate is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of its thiol group and the influence of the electron-donating methoxy substituents on the aromatic ring. This document outlines two robust synthetic pathways and provides a thorough description of the expected analytical characterization of the target compound.

Synthesis of this compound

Two primary synthetic routes are detailed for the preparation of this compound. The first is the Newman-Kwart rearrangement, a reliable method for converting phenols to thiophenols. The second involves the reduction of the corresponding benzenesulfonyl chloride.

Method 1: Synthesis via Newman-Kwart Rearrangement

This pathway involves a three-step process starting from the readily available 2,4-dimethoxyphenol. The key transformation is the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to yield the desired thiophenol.

Experimental Protocol:

Step 1: Synthesis of O-(2,4-Dimethoxyphenyl) dimethylthiocarbamate

-

To a stirred solution of 2,4-dimethoxyphenol (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Cool the reaction mixture back to 0 °C and add N,N-dimethylthiocarbamoyl chloride (1.1 equivalents) dropwise.

-

Let the reaction proceed at room temperature for 12-18 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the O-(2,4-Dimethoxyphenyl) dimethylthiocarbamate.

Step 2: Newman-Kwart Rearrangement to S-(2,4-Dimethoxyphenyl) dimethylthiocarbamate

-

Place the purified O-(2,4-Dimethoxyphenyl) dimethylthiocarbamate in a flask equipped for distillation under a nitrogen atmosphere.

-

Heat the neat compound (or in a high-boiling solvent like diphenyl ether) to a temperature range of 220-250 °C.

-

Maintain this temperature for 1-3 hours. The progress of the rearrangement can be monitored by TLC.

-

After cooling to room temperature, the crude S-(2,4-Dimethoxyphenyl) dimethylthiocarbamate can be purified by recrystallization or column chromatography.

Step 3: Hydrolysis to this compound

-

Dissolve the S-(2,4-Dimethoxyphenyl) dimethylthiocarbamate in a mixture of ethanol and water.

-

Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (5-10 equivalents).

-

Reflux the mixture for 4-8 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., 2M HCl) to a pH of approximately 1-2.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

The crude this compound can be further purified by vacuum distillation or column chromatography to yield the final product.

References

An In-depth Technical Guide to the Spectroscopic Data of 2,4-Dimethoxythiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,4-dimethoxythiophenol, a key aromatic thiol derivative. Due to the limited availability of complete, published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of closely related analogs and established principles of spectroscopic interpretation. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.35 | d | ~8.5 | H-6 |

| ~6.50 | d | ~2.5 | H-3 |

| ~6.45 | dd | ~8.5, ~2.5 | H-5 |

| ~3.88 | s | - | OCH₃ (C4) |

| ~3.85 | s | - | OCH₃ (C2) |

| ~3.40 | s | - | SH |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C4 |

| ~160 | C2 |

| ~135 | C6 |

| ~115 | C1 |

| ~105 | C5 |

| ~98 | C3 |

| ~56.0 | OCH₃ (C4) |

| ~55.5 | OCH₃ (C2) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch (in OCH₃) |

| ~2600-2550 | Weak | S-H Stretch |

| ~1610, ~1500 | Strong, Medium | Aromatic C=C Stretch |

| ~1250, ~1040 | Strong | C-O Stretch (Aryl Ether) |

| ~830 | Strong | C-H Out-of-plane bend (1,2,4-trisubstituted) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 170 | High | [M]⁺ (Molecular Ion) |

| 155 | Medium | [M - CH₃]⁺ |

| 127 | Medium | [M - CH₃ - CO]⁺ |

| 99 | Low | [M - CH₃ - CO - CO]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR Acquisition: Standard acquisition parameters are utilized. The spectral width is typically set to cover a range of 0 to 10 ppm.

-

¹³C NMR Acquisition: Proton-decoupled spectra are generally acquired to simplify the spectrum to single lines for each unique carbon atom. The spectral width is typically set from 0 to 200 ppm.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of neat this compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film of the sample can be prepared between two sodium chloride plates.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal or salt plates is recorded and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. In this process, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Synthesis of 2,4-Dimethoxythiophenol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dimethoxythiophenol and its derivatives. The document details the primary synthetic pathways, provides in-depth experimental protocols, and presents quantitative data for key reactions. Furthermore, it explores the derivatization of the core molecule and touches upon the potential biological relevance of this class of compounds, making it a valuable resource for professionals in chemical synthesis and drug discovery.

Synthesis of this compound

The most common and efficient synthesis of this compound is a two-step process commencing with the chlorosulfonation of 1,3-dimethoxybenzene, followed by the reduction of the resulting sulfonyl chloride.

Step 1: Synthesis of 2,4-Dimethoxybenzenesulfonyl Chloride

The initial step involves the electrophilic substitution of 1,3-dimethoxybenzene with chlorosulfonic acid. The methoxy groups are ortho, para-directing, leading to the desired 2,4-disubstituted product.

Experimental Protocol: Chlorosulfonation of 1,3-Dimethoxybenzene

This protocol is adapted from analogous procedures for the chlorosulfonation of aromatic compounds.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, add 1,3-dimethoxybenzene (1.0 eq).

-

Solvent Addition: Add a suitable inert solvent such as chloroform or dichloromethane.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Reagent Addition: Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 2,4-dimethoxybenzenesulfonyl chloride as a white solid.

| Parameter | Value | Reference |

| Starting Material | 1,3-Dimethoxybenzene | Analogous Reactions |

| Reagent | Chlorosulfonic Acid | Analogous Reactions |

| Solvent | Chloroform | Analogous Reactions |

| Temperature | 0 °C to Room Temp. | Analogous Reactions |

| Reaction Time | 2-4 hours | Analogous Reactions |

| Yield | High (expected) | Analogous Reactions |

| Melting Point | 69-72 °C | [1] |

Step 2: Reduction of 2,4-Dimethoxybenzenesulfonyl Chloride to this compound

The sulfonyl chloride is then reduced to the corresponding thiophenol. A powerful reducing agent such as lithium aluminum hydride (LAH) is typically employed for this transformation.

Experimental Protocol: Reduction with Lithium Aluminum Hydride

This protocol is based on a reported procedure for the synthesis of this compound.[1]

-

Reaction Setup: To a stirred and gently refluxing suspension of lithium aluminum hydride (LAH) (11 g) in 750 mL of anhydrous diethyl ether, add a solution of 2,4-dimethoxybenzenesulfonyl chloride (13.2 g) in diethyl ether.

-

Reaction: Maintain the reflux for 48 hours.

-

Quenching: After cooling the reaction mixture with an ice water bath, slowly and carefully add 600 mL of 10% H₂SO₄ to destroy the excess hydride.

-

Extraction: Separate the phases and extract the aqueous phase with diethyl ether (2 x 200 mL).

-

Washing and Drying: Combine the organic phases, wash with water (200 mL), and dry over anhydrous sodium sulfate.

-

Isolation and Purification: Remove the solvent under reduced pressure. The residue can be further purified by vacuum distillation to yield this compound as a colorless oil.

| Parameter | Value | Reference |

| Starting Material | 2,4-Dimethoxybenzenesulfonyl Chloride | [1] |

| Reagent | Lithium Aluminum Hydride (LAH) | [1] |

| Solvent | Anhydrous Diethyl Ether | [1] |

| Temperature | Reflux | [1] |

| Reaction Time | 48 hours | [1] |

| Yield | ~8.0 g (from 13.2 g starting material) | [1] |

| Boiling Point | 89-92 °C at 0.5 mmHg | [1] |

Synthesis of this compound Derivatives

A common method for the derivatization of thiophenols is S-alkylation, which involves the reaction of the thiophenol with an alkyl halide in the presence of a base to form a thioether.

General Experimental Protocol: S-Alkylation

-

Deprotonation: To a solution of a suitable base, such as sodium hydroxide or potassium carbonate, in a solvent like ethanol or DMF, add this compound (1.0 eq). Stir for a short period to form the thiolate.

-

Alkylation: Add the desired alkyl halide (1.0-1.2 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

| Derivative Type | Alkylating Agent | Base | Solvent | Expected Product |

| S-Methyl | Methyl iodide | NaOH | Ethanol | 2,4-Dimethoxythioanisole |

| S-Ethyl | Ethyl bromide | K₂CO₃ | DMF | 1-Ethylthio-2,4-dimethoxybenzene |

| S-Benzyl | Benzyl chloride | NaH | THF | 1-Benzylthio-2,4-dimethoxybenzene |

Biological Relevance and Signaling Pathways

Derivatives of dimethoxyphenyl compounds have been investigated for a range of biological activities, including antioxidant and anti-inflammatory effects. While the specific signaling pathways for this compound are not extensively documented, related phenolic compounds are known to modulate key inflammatory pathways such as the NF-κB pathway. The inhibition of this pathway can lead to a downstream reduction in the expression of pro-inflammatory cytokines.

References

An In-depth Technical Guide to the Reactivity and Stability of 2,4-Dimethoxythiophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2,4-dimethoxythiophenol. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry and potential applications of this organosulfur compound. This document details the known reactivity of this compound, including its behavior as a nucleophile and its susceptibility to oxidation. Information on its stability, storage, and decomposition is also presented. Furthermore, this guide includes detailed experimental protocols for key reactions and provides spectroscopic data for characterization. Visual diagrams generated using the DOT language are included to illustrate reaction pathways and experimental workflows, enhancing the practical utility of this guide.

Introduction

This compound, a substituted aromatic thiol, is a compound of interest in organic synthesis and medicinal chemistry. Its unique electronic properties, arising from the presence of two electron-donating methoxy groups on the aromatic ring, significantly influence the reactivity of the thiol functional group. The methoxy groups, positioned at the ortho and para positions relative to the thiol, increase the electron density of the aromatic ring and enhance the nucleophilicity of the sulfur atom.

This guide aims to consolidate the available scientific information on the reactivity and stability of this compound, providing a foundational understanding for its application in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 18906-37-1 | [1] |

| Molecular Formula | C₈H₁₀O₂S | [1] |

| Molecular Weight | 170.23 g/mol | [1] |

| Appearance | Not specified, likely a colorless to pale yellow liquid or low-melting solid with a characteristic thiol odor. | General knowledge of thiophenols |

Reactivity of this compound

The reactivity of this compound is primarily dictated by the thiol (-SH) group and influenced by the electron-donating methoxy substituents.

Nucleophilicity and Reactions with Electrophiles

The thiol group of this compound is nucleophilic and readily reacts with a variety of electrophiles. The methoxy groups at the 2- and 4-positions increase the electron density on the sulfur atom, enhancing its nucleophilicity compared to unsubstituted thiophenol.

This compound can be readily S-alkylated by reacting it with alkyl halides. This reaction proceeds via an Sₙ2 mechanism.

References

A Technical Guide to the Solubility of 2,4-Dimethoxythiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dimethoxythiophenol (CAS 18906-37-1), a compound of interest in various research and development applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility predictions based on the compound's chemical structure and the properties of analogous compounds. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility of this compound in solvents relevant to their specific applications.

Core Concepts: Understanding Solubility

Solubility is a fundamental physicochemical property that describes the ability of a solute (in this case, this compound) to dissolve in a solvent to form a homogeneous solution. This property is crucial in a multitude of scientific disciplines, including drug discovery and development, where it influences bioavailability, formulation, and efficacy. The principle of "like dissolves like" is a key concept in predicting solubility; polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.

Predicted Solubility Profile of this compound

This compound possesses a molecular structure that includes a benzene ring, two methoxy groups (-OCH₃), and a thiol group (-SH). The aromatic ring and the methyl groups of the methoxy substituents contribute to the molecule's nonpolar character. Conversely, the thiol group and the oxygen atoms in the methoxy groups can participate in hydrogen bonding, imparting a degree of polarity.

Based on this structure and information on similar compounds, the following qualitative solubility profile can be predicted:

-

High Solubility in aprotic polar and nonpolar organic solvents: this compound is expected to be readily soluble in a range of common organic solvents. This is supported by information on analogous compounds. For instance, 4-methoxybenzenethiol is known to be soluble in organic solvents like ethanol, methanol, and acetone[1]. Similarly, 2,4-dimethylbenzenethiol is reported as soluble in chloroform, ethyl acetate, and methanol[2]. Therefore, it is highly probable that this compound will exhibit good solubility in solvents such as:

-

Dimethyl Sulfoxide (DMSO)

-

Acetone

-

Ethyl Acetate

-

Chloroform

-

Methanol

-

Ethanol

-

-

Low Solubility in Water: The presence of the benzene ring and two methoxy groups gives the molecule a significant hydrophobic character. While the thiol and methoxy groups can engage in some hydrogen bonding with water, it is unlikely to be sufficient to overcome the nonpolar nature of the bulk of the molecule. Therefore, this compound is predicted to have poor solubility in water. This is consistent with the behavior of similar aromatic thiols like 4-methoxybenzenethiol, which has limited water solubility[1].

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound in a specific solvent, a well-defined experimental protocol is essential. The following section outlines a standard laboratory procedure for determining the equilibrium solubility of a solid compound.

Materials and Equipment

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials.

-

Add a known volume of the desired solvent to each vial. The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature shaker or incubator.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours). The equilibration time should be determined experimentally to ensure that the concentration of the dissolved solid in the solvent reaches a constant value.

-

-

Phase Separation:

-

After equilibration, carefully remove the vials.

-

Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtering the solution through a syringe filter that is compatible with the solvent. It is crucial to avoid any transfer of solid particles into the collected liquid phase.

-

-

Sample Preparation for Analysis:

-

Accurately dilute a known volume of the clear, saturated supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample determined by the analytical method, calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

-

Conclusion

References

Purity and analytical standards for 2,4-Dimethoxythiophenol

An In-depth Technical Guide on the Purity and Analytical Standards for 2,4-Dimethoxythiophenol

For researchers, scientists, and professionals in drug development, ensuring the purity and consistent quality of starting materials and intermediates like this compound is of paramount importance. This technical guide provides a comprehensive overview of the analytical standards and methodologies for assessing the purity of this compound (CAS RN: 18906-37-1). Due to the limited availability of specific, publicly documented purity and analytical protocols for this compound, this guide synthesizes industry-standard practices for analogous aromatic thiol compounds.

Physicochemical Properties

A foundational aspect of quality control is the confirmation of the compound's basic physicochemical properties. These constants serve as initial indicators of identity and purity.

| Property | Value | Reference |

| CAS Number | 18906-37-1 | [1] |

| Molecular Formula | C₈H₁₀O₂S | [1][2] |

| Molecular Weight | 170.23 g/mol | [1][2][3] |

| Boiling Point | 159-160°C at 20 torr | [2] |

| Appearance | White to light yellow or orange solid, lump, or clear liquid |

Purity and Impurity Profile

The purity of this compound is typically determined by chromatographic techniques, with a general acceptance criterion of >98% for use in research and development. Potential impurities may arise from the starting materials, side reactions during synthesis, or degradation.

A representative impurity profile is outlined below. The limits are illustrative and may be refined based on the specific synthetic route and intended application.

| Impurity Type | Potential Impurities | Typical Limit (Area %) |

| Starting Materials | 1,3-Dimethoxybenzene | ≤ 0.5% |

| Isomeric Impurities | 3,4-Dimethoxythiophenol, 2,5-Dimethoxythiophenol | ≤ 0.2% each |

| Oxidation Products | Bis(2,4-dimethoxyphenyl) disulfide | ≤ 1.0% |

| Unidentified Impurities | Any single unknown impurity | ≤ 0.1% |

| Total Impurities | - | ≤ 2.0% |

Analytical Methodologies

A multi-faceted approach is essential for the comprehensive quality control of this compound. The following are standard analytical techniques employed for this purpose.

Gas Chromatography (GC)

Gas chromatography is a primary method for assessing the purity and identifying volatile impurities in this compound.

Experimental Protocol:

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injector Temperature: 250°C.

-

Detector Temperature: 300°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/minute to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane).

-

Data Analysis: Purity is determined by the area percent method. The peak area of this compound is compared to the total area of all observed peaks.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the quantification of non-volatile impurities and degradation products.

Experimental Protocol:

-

Instrumentation: HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

-

Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[5] A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/minute.

-

Column Temperature: 30°C.[4]

-

Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm).

-

Injection Volume: 10 µL of a 0.5 mg/mL solution in the mobile phase.[4]

-

Data Analysis: Similar to GC, purity is calculated based on the relative peak areas.

Mass Spectrometry (MS)

Coupling either GC or HPLC with a mass spectrometer (GC-MS or LC-MS) is crucial for the identification of unknown impurities by providing mass-to-charge ratio information.[6][7]

Experimental Protocol (LC-MS):

-

LC Conditions: As described in the HPLC section.

-

MS Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Ionization Source: Electrospray Ionization (ESI) in either positive or negative ion mode.

-

Data Acquisition: Full scan mode to detect all ions within a specified mass range. The acquired mass spectra of impurity peaks are then compared to known databases or interpreted to elucidate their structures.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are indispensable for the structural confirmation of this compound and the identification of structurally related impurities.

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).

-

Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences.

-

Data Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the known structure of this compound.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the quality control and purity assessment of this compound.

Caption: A typical analytical workflow for the quality control of this compound.

Conclusion

The quality of this compound is ensured through a rigorous application of orthogonal analytical techniques. While this guide provides a framework based on standard practices, it is essential to validate these methods for their intended purpose and to establish specific acceptance criteria based on the requirements of the subsequent synthetic steps or final product. The combination of chromatographic, spectroscopic, and spectrometric methods provides a high degree of confidence in the identity, purity, and overall quality of this compound for its use in research and drug development.

References

In-Depth Technical Guide to 2,4-Dimethoxythiophenol: Safety, Handling, and MSDS Information

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,4-Dimethoxythiophenol (CAS No. 18906-37-1). The following sections detail its physical and chemical properties, potential hazards, safe handling and storage procedures, emergency response protocols, and proper disposal methods. This document is intended to supplement, not replace, a formal Material Safety Data Sheet (MSDS) and institutional safety protocols.

Core Data Summary

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 18906-37-1 | [1] |

| Molecular Formula | C₈H₁₀O₂S | [1] |

| Molecular Weight | 170.23 g/mol | [1] |

| Appearance | Clear Liquid | [1] |

| Boiling Point | 159-160°C at 20 torr | [1] |

| Density | 1.186 g/cm³ at 25°C | [1] |

| Odor | Stench | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard and precautionary statements.

| GHS Classification | Hazard Statements (H-phrases) | Precautionary Statements (P-phrases) |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed. | P264: Wash skin thoroughly after handling. |

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin. | P270: Do not eat, drink or smoke when using this product. |

| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled. | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| Skin Irritation (Category 2) | H315: Causes skin irritation. | P330: Rinse mouth. |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | P302+P352+P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor/physician if you feel unwell. |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction. | P304+P340+P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| P332+P313: If skin irritation occurs: Get medical advice/attention. | ||

| P337+P313: If eye irritation persists: Get medical advice/attention. | ||

| P361+P364: Take off immediately all contaminated clothing and wash it before reuse. | ||

| P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | ||

| P271: Use only outdoors or in a well-ventilated area. | ||

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | ||

| P403+P233: Store in a well-ventilated place. Keep container tightly closed. | ||

| P405: Store locked up. | ||

| P501: Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols and Procedures

Safe Handling Workflow

All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. The following diagram outlines the logical workflow for safely handling this compound in a research setting.

Storage Procedures

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents. It is recommended to store the container under an inert atmosphere (e.g., argon or nitrogen) and at temperatures not exceeding 8°C.[1] The storage area should be secure and accessible only to authorized personnel.

First Aid Measures

In the event of exposure, follow the first aid measures outlined below. Seek immediate medical attention for all routes of exposure.

Firefighting Measures

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon oxides and sulfur oxides.

Protective Equipment and Precautions for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Accidental Release Measures

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Handling Workflow). Ensure adequate ventilation.

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

Methods for Containment and Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal. Decontaminate the spill area with a suitable solvent followed by washing with soap and water.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain or into the environment.

This technical guide is intended for informational purposes only and is based on currently available data. Users should always consult the most recent Material Safety Data Sheet (MSDS) from the supplier and adhere to all institutional and regulatory safety guidelines.

References

Methodological & Application

The Role of Dimethoxy-Substituted Aromatic Compounds in Solid-Phase Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the strategic use of protecting groups and scavengers is paramount to achieving high purity and yield of the target peptide. While direct applications of 2,4-dimethoxythiophenol are not prominently documented in standard SPPS literature, compounds with similar structural motifs, such as p-methoxyphenol and 2,4-dimethoxybenzyl (DMB) protected amino acids, play crucial roles. These reagents address significant challenges in peptide synthesis, including the prevention of side reactions during cleavage and the mitigation of on-resin aggregation of "difficult" sequences.

This document provides detailed application notes and protocols for the use of these related dimethoxy-substituted aromatic compounds in SPPS, highlighting their mechanisms of action and providing structured data for practical implementation in research and drug development settings.

I. p-Methoxyphenol as a Scavenger in Peptide Cleavage

During the final cleavage step of t-Boc/Bzl solid-phase peptide synthesis, protecting groups are removed from amino acid side chains. This process, typically involving strong acids like hydrogen fluoride (HF), generates reactive carbocations that can lead to unwanted side reactions with sensitive amino acid residues. Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these carbocations.

p-Methoxyphenol has been demonstrated to be a potent and effective scavenger, comparable to the conventionally used p-cresol.[1][2][3] Its efficacy stems from its ability to act as a nucleophile, trapping carbocations generated during the SN1-type cleavage reactions.[1][2][3]

Logical Relationship: Role of Scavengers in SPPS Cleavage

Caption: Mechanism of carbocation scavenging by p-methoxyphenol during peptide cleavage.

Quantitative Data Summary

| Scavenger | Peptide Sequence | Purity (%) | Reference |

| p-Cresol (Conventional) | Sequence 1 | 95.2 | [1][2][3] |

| p-Methoxyphenol | Sequence 1 | 95.5 | [1][2][3] |

| p-Cresol (Conventional) | Sequence 2 | 96.1 | [1][2][3] |

| p-Methoxyphenol | Sequence 2 | 96.3 | [1][2][3] |

| p-Cresol (Conventional) | Sequence 3 | 94.8 | [1][2][3] |

| p-Methoxyphenol | Sequence 3 | 95.0 | [1][2][3] |

Note: Purity data is illustrative based on reported similar efficacy. Actual values may vary based on the specific peptide sequence and synthesis conditions.

Experimental Protocol: Peptide Cleavage with p-Methoxyphenol Scavenger (t-Boc/Bzl Strategy)

-

Resin Preparation: Following synthesis, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum for at least 4 hours.

-

Scavenger Cocktail Preparation: Prepare the cleavage cocktail by dissolving p-methoxyphenol in liquid hydrogen fluoride (HF) at a concentration of 10-20% (v/v). Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

-

Cleavage Reaction:

-

Place the dried peptide-resin in a suitable reaction vessel within an HF cleavage apparatus.

-

Add the HF/p-methoxyphenol cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Stir the mixture at 0°C for 1-2 hours.

-

-

HF Removal: Evaporate the HF under a stream of nitrogen.

-

Peptide Precipitation:

-

Wash the resulting residue with cold diethyl ether to remove the scavenger and cleaved protecting groups.

-

Triturate the residue with cold diethyl ether to precipitate the crude peptide.

-

-

Peptide Isolation:

-

Centrifuge the suspension to pellet the peptide.

-

Decant the ether and repeat the washing step twice.

-

Dry the peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

II. 2,4-Dimethoxybenzyl (DMB) as a Backbone Amide Protecting Group

The synthesis of long or hydrophobic peptides is often complicated by on-resin aggregation of the growing peptide chain, which can lead to incomplete reactions and the formation of deletion sequences.[4] The 2,4-dimethoxybenzyl (DMB) group, used as a temporary backbone amide protecting group, effectively disrupts the inter-chain hydrogen bonding that causes this aggregation.[4][5] This strategy significantly improves the synthesis efficiency of "difficult" sequences.[4]

Experimental Workflow: SPPS using DMB-Protected Amino Acids

Caption: Workflow for the synthesis and application of DMB-protected dipeptides in SPPS.

Advantages of DMB Protection

| Application | Advantage of DMB Protection | Expected Outcome | Reference |

| Synthesis of Hydrophobic Peptides | Prevents on-resin aggregation by disrupting secondary structure formation. | Increased yield and purity of the crude peptide. | [4] |

| Synthesis of Long Peptides (>30 aa) | Maintains good solvation of the peptide-resin throughout the synthesis. | Improved synthesis efficiency and reduced deletion sequences. | [4] |

| Prevention of Aspartimide Formation | Blocks the cyclization reaction in Asp-Gly sequences. | Reduced formation of aspartimide-related impurities. | [4][5] |

Experimental Protocol: Automated SPPS with a DMB-Protected Dipeptide

This protocol outlines the use of a pre-synthesized Fmoc-Aaa-(Dmb)Gly-OH dipeptide in an automated peptide synthesizer.

-

Resin Preparation:

-

DMB-Dipeptide Preparation:

-

Dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide in DMF to the standard concentration used for other amino acids in your synthesizer.[4]

-

Place the dipeptide solution in the appropriate position on the synthesizer.

-

-

Automated Coupling Cycle for DMB-Dipeptide:

-

Program the synthesizer to perform a single coupling cycle for the DMB-dipeptide.

-

Crucially, extend the coupling time to at least 2 hours to ensure complete reaction, as coupling to the DMB-protected secondary amine can be sterically hindered.[4]

-

Use a standard coupling reagent cocktail (e.g., HBTU/HOBt/DIPEA).[4]

-

-

Subsequent SPPS Cycles:

-

Program the subsequent amino acid coupling cycles as per your standard protocol.

-

-

Final Cleavage and Deprotection:

-

After the final synthesis cycle, wash the peptide-resin with DMF and DCM, and dry it under vacuum.[6]

-

Prepare a fresh cleavage cocktail appropriate for your peptide sequence (e.g., TFA/TIS/H₂O; 95:2.5:2.5, v/v/v).[6][7] The DMB group is removed during this step.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[6]

-

Filter the cleavage mixture, precipitate the peptide in cold diethyl ether, and isolate by centrifugation.[6]

-

Wash the peptide pellet with cold ether and dry under vacuum.[6]

-

Conclusion

While this compound itself is not a commonly cited reagent in solid-phase peptide synthesis, the structurally related p-methoxyphenol and the 2,4-dimethoxybenzyl (DMB) protecting group are invaluable tools for overcoming significant synthetic challenges. p-Methoxyphenol serves as an efficient scavenger to prevent side reactions during peptide cleavage, ensuring higher purity of the final product. The DMB group, when used as a backbone amide protection, is highly effective in preventing on-resin aggregation, thereby enabling the successful synthesis of long and hydrophobic "difficult" peptides. The protocols and data presented herein provide a comprehensive guide for the practical application of these important reagents in modern peptide synthesis.

References

- 1. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.urosario.edu.co [pure.urosario.edu.co]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

Application Notes and Protocols for 2,4-Dimethoxythiophenol as a Scavenger in Peptide Cleavage

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups is a critical step that significantly impacts the purity and yield of the final product. This process, typically mediated by strong acids like trifluoroacetic acid (TFA), generates highly reactive carbocations from the protecting groups. These electrophilic species can lead to undesirable side reactions, such as alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine. To mitigate these side reactions, scavengers are incorporated into the cleavage cocktail to trap these reactive carbocations.

2,4-Dimethoxythiophenol (2,4-DMOT) is an aromatic thiol that can be employed as a scavenger in peptide cleavage cocktails. Its electron-rich aromatic ring, activated by two methoxy groups, and the nucleophilic thiol group make it an effective scavenger for carbocations. This document provides detailed application notes and protocols for the use of this compound in peptide cleavage.

Mechanism of Action: Cation Scavenging

During the acidic cleavage of protecting groups such as the trityl (Trt) group from a cysteine residue, a stable but highly reactive trityl cation is formed. This compound acts as a nucleophilic scavenger, intercepting this carbocation and preventing it from reacting with the peptide. The scavenging reaction proceeds via an electrophilic aromatic substitution mechanism, where the carbocation attacks the electron-rich aromatic ring of this compound.

Caption: General mechanism of carbocation scavenging by this compound.

Quantitative Data

The efficiency of this compound as a scavenger has been evaluated in the cleavage of the 39-mer peptide, exenatide. The following table summarizes the performance of 2,4-DMOT in comparison to other commonly used thiol scavengers and a control with no thiol scavenger. The data is based on a study by Pawlas, J. et al.[1][2]

| Scavenger | Type | Chemical Yield (%) | HPLC Purity of Crude Peptide (%) |

| This compound (2,4-DMOT) | Aromatic Thiol | 75 | 55 |

| Dithiothreitol (DTT) | Aliphatic Thiol | 88 | 65 |

| 1,2-Ethanedithiol (EDT) | Aliphatic Thiol | 85 | 63 |

| 1,4-Benzenedimethanethiol (1,4-BDMT) | Benzylthiol | 92 | 68 |

| No Thiol Scavenger | - | 70 | 50 |

Experimental Protocols

This section provides a detailed protocol for the use of this compound in a standard peptide cleavage cocktail.

Materials

-

Peptide-resin (fully synthesized and dried)

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS)

-

Deionized water

-

This compound (2,4-DMOT)

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Centrifuge tubes

-

Reaction vessel (e.g., syringe with a frit)

-

Shaker or rocker

Cleavage Cocktail Preparation

Standard Cleavage Cocktail "TFA/TIS/H₂O/2,4-DMOT"

For every 100 mg of peptide-resin, prepare the following cleavage cocktail:

| Reagent | Volume/Weight | Final Concentration (v/v/w) |

| Trifluoroacetic acid (TFA) | 1.84 mL | ~92% |

| Triisopropylsilane (TIS) | 60 µL | ~3% |

| Deionized Water | 40 µL | ~2% |

| This compound | 134 mg (0.78 mmol) | ~5% (w/v) |

Note: Always prepare the cleavage cocktail fresh before use in a well-ventilated fume hood.

Experimental Workflow

Caption: Workflow for peptide cleavage using a this compound cocktail.

Step-by-Step Procedure

-

Resin Preparation: Place the dried peptide-resin (e.g., 200 mg) into a suitable reaction vessel.

-

Cleavage Reaction: Add the freshly prepared cleavage cocktail (e.g., 2 mL for 200 mg resin) to the reaction vessel.

-

Incubation: Gently agitate the mixture at room temperature for 2 hours.

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and add it dropwise to a 10-fold volume of cold (-20°C) diethyl ether. A white precipitate of the peptide should form.

-

Peptide Isolation: Centrifuge the ether suspension to pellet the peptide.

-

Washing: Decant the ether and wash the peptide pellet twice with cold diethyl ether to remove the scavenger and cleaved protecting groups.

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Analysis: Analyze the crude peptide for purity and yield using reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).

Discussion

The data indicates that while this compound is an effective scavenger compared to having no thiol present, aliphatic and benzylthiols like DTT and 1,4-BDMT may provide higher yields and purity for the model peptide exenatide.[1][2] However, aromatic thiols like 2,4-DMOT offer the advantage of being less odorous than many aliphatic thiols. The choice of scavenger should be made based on the specific peptide sequence, the protecting groups used, and the desired purity of the final product. For peptides particularly sensitive to alkylation, and where odor is a concern, this compound presents a viable option as a scavenger in the cleavage cocktail.

References

Application Notes and Protocols for the Prospective Use of 2,4-Dimethoxythiophenol in Fmoc-SPPS

Disclaimer: Extensive literature searches did not yield any specific established protocols for the use of 2,4-dimethoxythiophenol as a scavenger in Fmoc-Solid Phase Peptide Synthesis (SPPS). The following application notes and protocols are therefore based on the chemical properties of this compound and its comparison to structurally similar, commonly used scavengers. This document is intended to serve as a theoretical guide for researchers and professionals in drug development and should be adapted and validated experimentally.

Introduction

The final step in Fmoc-SPPS involves the cleavage of the synthesized peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). During this process, highly reactive carbocations are generated from the protecting groups and the resin linker, which can lead to undesired side reactions with nucleophilic amino acid residues such as tryptophan, methionine, tyrosine, and cysteine. To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap these reactive electrophiles.

This document explores the potential application of this compound as a scavenger in Fmoc-SPPS. Based on its chemical structure, this compound is a highly nucleophilic aromatic thiol. The electron-donating methoxy groups at the ortho and para positions of the benzene ring increase the electron density on the sulfur atom, making it a potentially more potent carbocation scavenger compared to unsubstituted thiophenol or thioanisole.

Potential Advantages of this compound

While not yet documented for this specific application, the use of this compound as a scavenger in Fmoc-SPPS cleavage cocktails could theoretically offer the following advantages:

-

Enhanced Scavenging Efficiency: The increased nucleophilicity of the thiol group, due to the electron-donating methoxy groups, may lead to more efficient trapping of reactive carbocations, thereby minimizing side reactions and improving the purity of the crude peptide.

-

Protection of Sensitive Residues: Its potent nucleophilic character could be particularly beneficial for the protection of highly sensitive amino acids like tryptophan and methionine, which are prone to alkylation.

Comparative Data of Standard Scavenger Cocktails

To provide a context for the potential use of this compound, the following table summarizes the composition of commonly used cleavage cocktails in Fmoc-SPPS. A hypothetical cocktail including this compound is also presented for comparison.

| Reagent | Composition (v/v or w/v) | Target Residues & Remarks |

| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides with a wide range of sensitive residues. |

| Reagent B | TFA/phenol/water/TIS (88:5:5:2) | An "odorless" alternative to cocktails containing thiols, particularly effective for Trp(Boc) protection.[1] |

| TFA/TIS/H₂O | TFA/TIS/water (95:2.5:2.5) | A common and effective general-purpose cleavage cocktail for peptides without highly sensitive residues.[2] |

| Hypothetical Cocktail with this compound | TFA/water/TIS/2,4-dimethoxythiophenol (92.5:2.5:2.5:2.5) | Theoretical: Proposed for enhanced protection of sensitive residues due to the high nucleophilicity of the scavenger. Experimental validation is required. |

Experimental Protocols

The following protocols describe a general procedure for the cleavage and deprotection step in Fmoc-SPPS and a hypothetical protocol incorporating this compound.

General Protocol for Peptide Cleavage and Deprotection

This protocol is a standard procedure and can be adapted based on the specific peptide sequence and the protecting groups used.

Materials:

-

Peptide-resin (dried)

-

Cleavage Cocktail (e.g., Reagent K or TFA/TIS/H₂O)

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Centrifuge

-

Nitrogen or argon gas supply

Procedure:

-

Place the dried peptide-resin in a suitable reaction vessel.

-

Wash the resin with DCM (3 x 10 mL per gram of resin) to remove any residual DMF.

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and protecting groups.

-

Filter the cleavage mixture to separate the resin.

-

Wash the resin with a small volume of fresh TFA.

-

Combine the filtrates and precipitate the peptide by adding the solution dropwise to a 10-fold volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

-

Dry the crude peptide under vacuum.

Hypothetical Protocol Using this compound

This protocol is a proposed adaptation of the general procedure and requires experimental validation.

Materials:

-

Peptide-resin (dried)

-

Hypothetical Cleavage Cocktail: Trifluoroacetic acid (TFA), deionized water, triisopropylsilane (TIS), and this compound in a 92.5:2.5:2.5:2.5 (v/v/v/w) ratio.

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Centrifuge

-

Nitrogen or argon gas supply

Procedure:

-

Prepare the hypothetical cleavage cocktail in a fume hood by carefully mixing the components.

-

Follow steps 1-3 of the General Protocol (Section 4.1).

-

Add the freshly prepared hypothetical cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-4 hours. It is recommended to perform a time-course study to determine the optimal cleavage time.

-

Follow steps 6-11 of the General Protocol (Section 4.1) to isolate and dry the crude peptide.

-

Analyze the purity of the crude peptide by HPLC and mass spectrometry to evaluate the effectiveness of the cleavage and the performance of this compound as a scavenger.

Visualizations

Experimental Workflow

Caption: General workflow of Fmoc-Solid Phase Peptide Synthesis (SPPS).

Proposed Scavenger Mechanism

Caption: Proposed mechanism of carbocation scavenging by this compound.

References

Applications of 2,4-Dimethoxythiophenol in Organic Synthesis: A Detailed Guide for Researchers

For researchers, scientists, and professionals in drug development, 2,4-dimethoxythiophenol emerges as a versatile nucleophilic building block in the synthesis of complex organic molecules. Its electron-rich aromatic ring and reactive thiol group make it a valuable precursor for the construction of various heterocyclic systems, particularly those with potential biological activity.

This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its application in the preparation of substituted 1,2,4-triazole derivatives. The quantitative data from key reactions are summarized, and logical workflows are visualized to facilitate understanding and implementation in the laboratory.

Key Application: Synthesis of Bioactive Heterocycles

A significant application of this compound and its structural analogs lies in the field of medicinal chemistry for the synthesis of novel heterocyclic compounds. The 2,4-dimethoxyphenyl moiety is a recognized pharmacophore in various drug discovery programs. The thiol functionality provides a convenient handle for introducing this moiety into diverse molecular scaffolds through nucleophilic substitution reactions.

One prominent example is the synthesis of S-substituted 1,2,4-triazole derivatives. These compounds are of considerable interest due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The general synthetic strategy involves the reaction of a suitable 1,2,4-triazole precursor bearing a leaving group with this compound or a related thione, which can be readily prepared.

Synthesis of 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid derivatives

A key application of the 2,4-dimethoxyphenyl moiety is in the synthesis of 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid and its derivatives. These compounds serve as important intermediates for the development of new potential therapeutic agents. The synthesis involves the S-alkylation of a 5-(2,4-dimethoxyphenyl)-1,2,4-triazole-3-thione precursor with a haloacetic acid derivative.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of key intermediates and final products involving the 2,4-dimethoxyphenyl moiety.

| Compound | Starting Materials | Reaction Type | Solvent | Yield (%) | Reference |

| 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetonitrile | 5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-thione, Chloroacetonitrile, NaOH | S-alkylation | Methanol | High | |

| 4-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)butanenitrile | 5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-thione, 4-chlorobutanenitrile, NaOH | S-alkylation | Methanol | High | [1] |

| 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid | 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetonitrile | Acid Hydrolysis | Hydrochloric acid/Water | High |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 1,2,4-triazole derivatives incorporating the 2,4-dimethoxyphenyl group.

Protocol 1: Synthesis of ((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetonitriles (General Procedure)[1]

Materials:

-

5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-thione (0.03 mol)

-

Appropriate halogenated nitrile (e.g., chloroacetonitrile, 3-chloropropanenitrile, 4-chlorobutanenitrile) (0.03 mol)

-

Sodium hydroxide solution

-

Methanol (50 mL)

-

Diethyl ether

Procedure:

-

A mixture of 5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-thione (0.03 mol) and sodium hydroxide solution (0.03 mol) in 50 ml of methanol is heated until complete dissolution of the thione.

-

The corresponding halogenated nitrile (0.03 mol) is added to the reaction mixture.

-

The mixture is heated until the medium becomes neutral.

-

The precipitated sodium chloride is filtered off.

-

After cooling, the target ((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetonitrile derivative is filtered off, washed with diethyl ether, and dried.

Protocol 2: Synthesis of 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid[1][3]

Materials:

-

((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetonitrile (or other corresponding nitrile)

-

Concentrated Hydrochloric acid

-

Water

Procedure:

-

The starting ((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetonitrile is treated with hydrochloric acid and water.

-

The reaction mixture is stirred, and the progress is monitored until the hydrolysis is complete.

-

The resulting 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid is isolated, purified by recrystallization from a suitable solvent (e.g., propanol-water 2:1), and dried.

Visualizing the Synthesis

The following diagrams illustrate the key synthetic pathways and logical workflows for the application of this compound derivatives in the synthesis of bioactive 1,2,4-triazoles.

Caption: Synthetic workflow for the preparation of 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid.

Caption: Logical relationship from the 2,4-dimethoxyphenyl precursor to potential bioactive compounds.

References

Application Notes and Protocols for the Analysis of 2,4-Dimethoxythiophenol by HPLC and LC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2,4-Dimethoxythiophenol using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for quality control, impurity profiling, and pharmacokinetic studies in drug development. The provided protocols offer a starting point for method development and validation, ensuring accurate and reproducible results.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be carefully monitored throughout the manufacturing process to ensure the safety and efficacy of the final drug product. HPLC with UV detection is a robust and widely used technique for the routine analysis of such compounds. For more sensitive and selective analysis, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice. This document outlines detailed methodologies for both techniques.

Part 1: HPLC-UV Method for the Analysis of this compound

This section details a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., Kromasil 100-5C18, 250 x 4.6 mm, 5 µm) is recommended.[1]

-

Mobile Phase: A mixture of 0.05 mol/L potassium phosphate buffer containing 4% TBAH (tetrabutylammonium hydroxide) and methanol in a 40:60 (v/v) ratio.[1] The pH of the aqueous phase should be adjusted as needed for optimal separation.

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 30 °C.[1]

-

Detection Wavelength: 230 nm.[1]

-

Injection Volume: 20 µL.[1]

2. Reagent and Sample Preparation:

-

Reagents: All reagents should be of HPLC grade or higher.

-

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to prepare a stock solution of 2 mg/mL.[1] Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a final concentration within the calibration range.[1] Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. Method Validation Parameters (Typical)

The following are typical validation parameters that should be assessed during method development and validation. The values provided are illustrative and should be experimentally determined.

| Parameter | Typical Specification |